Molecular Complexity and Scaffold Differentiation vs. N6-Benzoyladenine
The target compound incorporates a fused benzodioxine heterocycle attached via carboxamide to the purine C6 position, in contrast to the monocyclic phenyl ring in N6-benzoyladenine (CAS 4005-49-6). This structural difference yields substantially higher molecular complexity (complexity score 423 vs. 206 for N6-benzoyladenine) [1]. The benzodioxine introduces two ether oxygen atoms as additional hydrogen-bond acceptors (total HBA = 6 vs. 4) while maintaining the same hydrogen-bond donor count (HBD = 2), potentially enabling more specific and geometrically constrained binding interactions with kinase ATP pockets [1].
| Evidence Dimension | Molecular complexity and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | Complexity: 423; HBA: 6; HBD: 2; Rotatable bonds: 2; TPSA: 102 Ų; MW: 297.27 |
| Comparator Or Baseline | N6-Benzoyladenine: Complexity: ~206; HBA: 4; HBD: 2; Rotatable bonds: 2; PSA: 83.56 Ų; MW: 239.08 |
| Quantified Difference | Δ Complexity: +217 (105% higher); Δ HBA: +2 (50% more acceptors); Δ TPSA: +18.4 Ų; Δ MW: +58.19 g/mol |
| Conditions | Computed physicochemical properties from authoritative database entries (Kuujia, chemicalbook.com); not derived from a single head-to-head experimental study |
Why This Matters
Higher hydrogen-bond acceptor count and topological polar surface area, combined with greater molecular complexity, provide a structurally distinct interaction profile that cannot be replicated by simpler benzamide analogs, directly impacting binding-mode hypotheses and SAR interpretation in kinase and enzyme inhibitor campaigns.
- [1] Kuujia.com. Cas no 2309778-88-7. Computed Properties. Accessed 2026-04-29. View Source
